1,3-Benzodioxol-5-yl 2-chlorobenzoate

Description

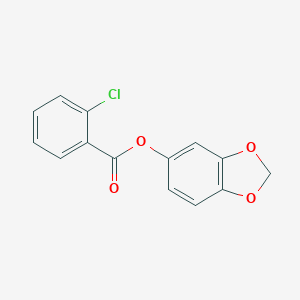

1,3-Benzodioxol-5-yl 2-chlorobenzoate is an ester derivative featuring a 1,3-benzodioxole moiety linked via an oxygen atom to a 2-chlorobenzoate group. Notably, derivatives of 1,3-benzodioxole are frequently studied for their role in kinase inhibition, as demonstrated by compounds like 9j (1,3-benzodioxol-5-yl-substituted), which exhibits selective inhibitory activity against the protein kinase SsCK1 (IC50 = 1.4 μM) . The 2-chlorobenzoate group may further enhance pharmacological properties by influencing electronic distribution and steric interactions.

Properties

Molecular Formula |

C14H9ClO4 |

|---|---|

Molecular Weight |

276.67 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl 2-chlorobenzoate |

InChI |

InChI=1S/C14H9ClO4/c15-11-4-2-1-3-10(11)14(16)19-9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2 |

InChI Key |

RNCUQUYXSSOJKV-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Analogues Against SsCK1 and HsCDK5-p25

| Compound | Substituent Position/Group | SsCK1 IC50 (μM) | HsCDK5-p25 IC50 (μM) | Selectivity |

|---|---|---|---|---|

| 9j | Arylmethylamino: 1,3-Benzodioxol-5-yl | 1.4 | N/A | High |

| 9n | Arylmethylamino: Dihydro-benzodioxinyl | 2.0 | N/A | Moderate |

| 9h | 5-Arylidene: 1,3-Benzodioxol-5-yl | 6.6 | 1.1 | Low |

| 9i | 5-Arylidene: Dihydro-benzodioxinyl | 5.4 | 1.3 | Low |

The data highlights that 1,3-benzodioxol-5-yl substitution on the arylmethylamino moiety (9j) confers superior selectivity and potency compared to its placement on the arylidene group (9h). The bulkier dihydro-benzodioxinyl group (9n) reduces activity slightly, suggesting steric hindrance may play a role .

Electronic Properties and Reactivity

The 1,3-benzodioxol group contributes to electronic characteristics critical for binding interactions. DFT studies on 1-(1,3-Benzodioxol-5-yl) thiourea reveal a HOMO-LUMO energy gap of 4.23 eV, indicating moderate charge transfer efficiency. While direct data for 1,3-Benzodioxol-5-yl 2-chlorobenzoate is lacking, the electron-withdrawing chlorine atom in 2-chlorobenzoate likely polarizes the ester linkage, enhancing electrophilicity and interaction with biological targets.

Pharmacological Potential vs. Quinazoline Derivatives

Quinazoline derivatives bearing 1,3-benzodioxol-5-yl groups (e.g., 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one ) exhibit broad bioactivity, including antibacterial and antifungal effects . In contrast, this compound’s activity is more specialized, targeting kinases. This distinction underscores the importance of the ester linkage and chlorobenzoate group in modulating target specificity.

Structural Analogues in Ester Chemistry

Other benzoate esters with chlorinated phenyl groups (e.g., 3-[(2-chlorobenzoyl)oxy]phenyl 2-chlorobenzoate , CAS 500191-99-1) share structural similarities but lack the 1,3-benzodioxole moiety. These compounds may exhibit differing solubility and metabolic stability profiles due to reduced aromatic oxygen content .

Table 2: Structural Analogues of 2-Chlorobenzoate Esters

| Compound (CAS) | Key Structural Features | Potential Applications |

|---|---|---|

| 500191-99-1 | Bis-chlorobenzoate ester | Unknown (data limited) |

| 491596-77-1 | Methoxypropan-2-yl 2-chlorobenzoate | Industrial synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.